molecular formula C6H9F2NO5S B2800867 1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1192012-77-3

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2800867
CAS No.: 1192012-77-3
M. Wt: 245.2
InChI Key: CEBUKGWMTQFUDL-UHFFFAOYSA-N
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Description

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid is a unique chemical compound characterized by its difluoromethylsulfonyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid involves several steps. One common method includes the difluoromethylation of a suitable precursor, followed by sulfonylation and subsequent functional group transformations. The reaction conditions typically involve the use of difluoromethylating agents and sulfonyl chlorides under controlled temperatures and pressures . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-difluoromethanesulfonyl-4-hydroxypyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO5S/c7-6(8)15(13,14)9-2-3(10)1-4(9)5(11)12/h3-4,6,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUKGWMTQFUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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